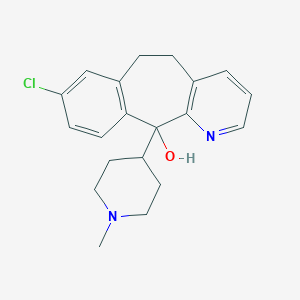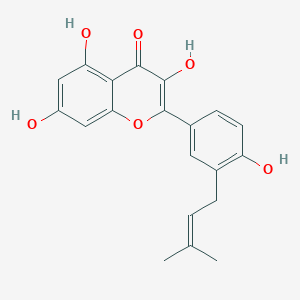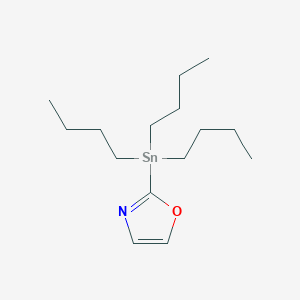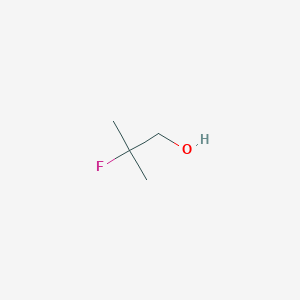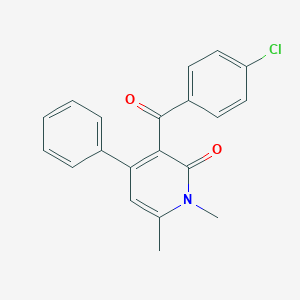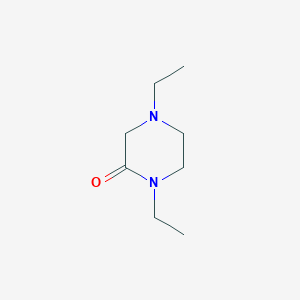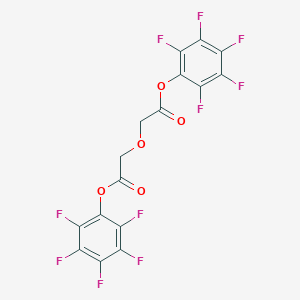
DIG(Pfp)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The provided papers do not directly discuss a compound specifically named "DIG(Pfp)2". However, they do provide information on related compounds and concepts that could be relevant to an analysis of "DIG(Pfp)2". For instance, paper discusses pyrido[3',2':4,5]furo[3,2-d]pyrimidines (PFP), which are synthesized and tested for their inhibitory activity on phosphodiesterase type 4 (PDE4), a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationships within this series are crucial for increasing potency on the enzyme. The paper highlights the importance of gem-dimethylcyclohexyl moieties and substitutions at specific positions on the PFP scaffold for high enzyme affinity.
Synthesis Analysis
The synthesis of related compounds involves strategic chemical reactions to achieve the desired biological activity. For example, the PFP derivatives mentioned in paper are synthesized through a series of chemical steps, although the exact methods are not detailed in the abstract. Similarly, paper describes the synthesis of a polyfluorene derivative (PFP-aa) through a Suzuki coupling reaction, indicating a method that could potentially be relevant to the synthesis of "DIG(Pfp)2".
Molecular Structure Analysis
The molecular structure of compounds plays a significant role in their biological activity. Paper introduces a bidentate building block, N,N'-bis(3-pyridylformyl)piperazine (bpfp), and discusses its self-assembly into various polymeric complexes with different metal ions, resulting in diverse network structures. The structural conformation of the piperazine ring in bpfp is described as chairlike, which could be an important consideration in the molecular structure analysis of "DIG(Pfp)2".
Chemical Reactions Analysis
Chemical reactions are central to the function and synthesis of compounds. Paper discusses the protonation and deprotonation of carboxylate and amine groups in PFP-aa, which are controlled by medium pH values. These reactions are crucial for the polymer's charge and its electrostatic repulsion, affecting aggregation behaviors. Such reactions could be analogous to those that "DIG(Pfp)2" might undergo, depending on its functional groups and environmental conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound determine its suitability for specific applications. Paper demonstrates that PFP-aa can act as a reversible pH sensor, with its fluorescent response varying with environmental pH changes. This indicates that the physical properties, such as fluorescence, are sensitive to chemical changes. The chemical properties of PFP derivatives, as discussed in paper , are tailored to inhibit PDE4, which is a chemical property relevant to their therapeutic potential.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-oxo-2-(2,3,4,5,6-pentafluorophenoxy)ethoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4F10O5/c17-5-7(19)11(23)15(12(24)8(5)20)30-3(27)1-29-2-4(28)31-16-13(25)9(21)6(18)10(22)14(16)26/h1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBHSPJYBFDMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)OCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4F10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433628 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DIG(Pfp)2 | |
CAS RN |
158573-58-1 |
Source


|
| Record name | DIG(Pfp)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B129763.png)
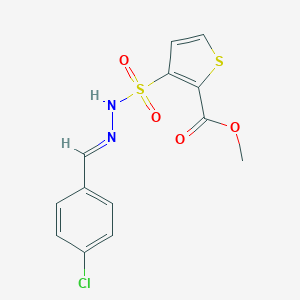
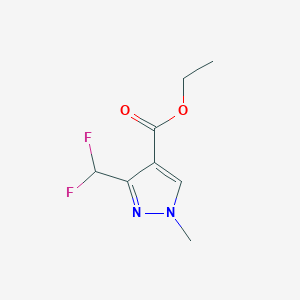

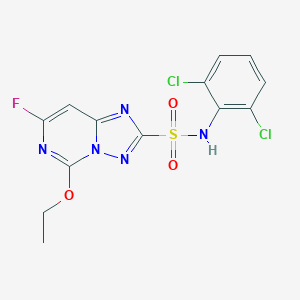

![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
